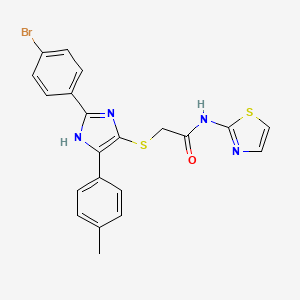

2-((2-(4-bromophenyl)-5-(p-tolyl)-1H-imidazol-4-yl)thio)-N-(thiazol-2-yl)acetamide

Description

This compound features a thioacetamide backbone with a 1H-imidazole core substituted at positions 2 and 5 with 4-bromophenyl and p-tolyl groups, respectively. The thioether linkage connects the imidazole to an N-(thiazol-2-yl)acetamide moiety. The bromophenyl group introduces electron-withdrawing properties, while the p-tolyl (methyl-substituted phenyl) enhances lipophilicity.

Properties

IUPAC Name |

2-[[2-(4-bromophenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17BrN4OS2/c1-13-2-4-14(5-3-13)18-20(29-12-17(27)24-21-23-10-11-28-21)26-19(25-18)15-6-8-16(22)9-7-15/h2-11H,12H2,1H3,(H,25,26)(H,23,24,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVWZCVWHFVAXML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=C(C=C3)Br)SCC(=O)NC4=NC=CS4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17BrN4OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-(4-bromophenyl)-5-(p-tolyl)-1H-imidazol-4-yl)thio)-N-(thiazol-2-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazole core, followed by the introduction of the bromophenyl and tolyl groups. The final step involves the thioacetamide linkage with the thiazolyl group. Common reagents used in these reactions include bromine, toluene, and various catalysts to facilitate the formation of the imidazole ring and subsequent substitutions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-((2-(4-bromophenyl)-5-(p-tolyl)-1H-imidazol-4-yl)thio)-N-(thiazol-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups at the bromophenyl position.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance, derivatives of similar structures have been evaluated for their in vitro activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The results indicate promising antimicrobial properties, particularly against resistant strains, suggesting that modifications to the structure could enhance efficacy .

Anticancer Properties

The anticancer potential of this compound has been investigated in several studies focusing on human cancer cell lines, such as MCF7 (breast cancer). The compound exhibits cytotoxic effects, which can be attributed to its ability to induce apoptosis in cancer cells. Molecular docking studies further elucidate its binding affinities to specific cancer-related targets, providing insights into its mechanism of action .

Enzyme Inhibition

The compound has also shown promise as an inhibitor of key enzymes involved in cancer progression and microbial resistance. For example, it may inhibit acetylcholinesterase activity, which is crucial in neurodegenerative diseases like Alzheimer's . Additionally, its effects on enzymes related to microbial metabolism have been documented, indicating a multifaceted approach to combating drug resistance .

Case Studies

Several case studies illustrate the compound's effectiveness:

- Study on Antimicrobial Activity : A series of derivatives were synthesized and tested against various pathogens using the turbidimetric method. Compounds demonstrated significant inhibition zones against resistant bacterial strains, suggesting that structural modifications could lead to even more effective agents .

- Anticancer Screening : In vitro assays revealed that certain derivatives exhibited IC50 values in the low micromolar range against MCF7 cells, indicating strong anticancer activity . Further studies involving animal models are warranted to assess in vivo efficacy.

Mechanism of Action

The mechanism of action of 2-((2-(4-bromophenyl)-5-(p-tolyl)-1H-imidazol-4-yl)thio)-N-(thiazol-2-yl)acetamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Key Substituent Effects

Imidazole Derivatives :

- Compound 9 (): 2-((5-(4-Fluorophenyl)-1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide.

- Substitutions: Fluorophenyl (electron-withdrawing) and methoxyphenyl (electron-donating) on imidazole.

- Activity: Demonstrated COX inhibition, highlighting the role of imidazole-thioacetamide hybrids in enzyme targeting .

- Comparison: Replacing 4-bromophenyl (target compound) with 4-fluorophenyl reduces steric bulk but maintains electronic effects. The p-tolyl group in the target compound may enhance membrane permeability compared to 4-methoxyphenyl due to higher logP .

Thiazole Derivatives :

- Compound 4c (): 2-[(1-Methyl-1H-tetrazol-5-yl)thio]-N-(5-methyl-4-phenylthiazol-2-yl)acetamide. Substitutions: Tetrazole-thio and methyl-phenylthiazole. Activity: IC50 = 23.30 µM against A549 lung cancer cells, attributed to the tetrazole-thio group’s hydrogen-bonding capacity .

- 2-((4-Bromophenyl)amino)-N-(4-(4-bromophenyl)thiazol-2-yl)acetamide: MIC = 13–27 µmol/L against S. aureus and E. coli. Substitutions: Bromophenyl on both thiazole and acetamide. Comparison: The target compound’s imidazole core may reduce antimicrobial efficacy compared to dual bromophenyl-thiazole systems but could broaden selectivity .

Molecular Interactions and Docking Studies

- Imidazole-thio Docking (): Compound 9c (bromophenyl-thiazole) showed distinct binding poses in docking studies, suggesting the bromine atom stabilizes interactions with hydrophobic pockets .

- Thiazole Derivatives: Electron-withdrawing groups (e.g., –Br, –NO2) enhance microbial membrane penetration by increasing logP () .

Biological Activity

The compound 2-((2-(4-bromophenyl)-5-(p-tolyl)-1H-imidazol-4-yl)thio)-N-(thiazol-2-yl)acetamide (CAS Number: 1206998-29-9) is a novel chemical entity that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 512.8 g/mol. Its structure incorporates a thioether linkage and imidazole and thiazole moieties, which are known to enhance biological activity.

Biological Activity Overview

Research has demonstrated that compounds containing imidazole and thiazole rings exhibit a variety of biological properties, including:

- Antitumor Activity : Several studies have evaluated the cytotoxic effects of imidazole derivatives on various cancer cell lines. For instance, compounds similar to the target compound have shown significant inhibition against non-small cell lung cancer (EKVX), leukemia (RPMI-8226), ovarian cancer (OVCAR-4), and breast cancer (T-47D) with IC50 values ranging from 1.7 to 28.7 μM .

- Antimicrobial Properties : The presence of the thiazole ring is associated with antimicrobial activity. Compounds derived from thiazole have been reported to exhibit effective antibacterial and antifungal properties .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Cell Proliferation : The compound has been shown to induce apoptosis in cancer cells, leading to reduced proliferation rates. For example, studies indicate that at certain concentrations, the compound can increase early and late apoptotic cell populations significantly .

- Enzyme Inhibition : Similar compounds have been identified as inhibitors of specific enzymes involved in tumor progression, such as sphingosine kinase, which plays a role in cancer cell survival .

- Interaction with DNA : Some derivatives have shown the ability to intercalate with DNA, disrupting replication and transcription processes essential for cancer cell survival.

Case Studies

Recent studies involving structurally related compounds provide insight into the potential efficacy of this compound:

| Compound | Cancer Type | IC50 (μM) | Mechanism |

|---|---|---|---|

| Compound A | Non-small cell lung cancer | 1.7 | Apoptosis induction |

| Compound B | Ovarian cancer | 25.9 | DNA intercalation |

| Compound C | Breast cancer | 15.1 | Enzyme inhibition |

Q & A

Advanced Research Question

- Molecular Docking : Use AutoDock Vina to model interactions with kinases (e.g., EGFR), focusing on the thioacetamide-thiazole region’s affinity for ATP-binding pockets .

- MD Simulations : Assess stability of ligand-protein complexes (100 ns trajectories, AMBER force field) to prioritize synthesis targets .

Validation : Cross-reference with experimental mutagenesis data (e.g., EGFR T790M resistance mutation) .

How can synthetic yields be optimized for scale-up?

Advanced Research Question

- Catalyst Screening : Test phase-transfer catalysts (e.g., TBAB) to enhance thioether formation efficiency .

- Solvent Optimization : Compare DMF vs. acetonitrile for acylation steps to reduce side-product formation .

- Microwave-Assisted Synthesis : Reduce reaction time (2–4 hours vs. 24 hours) while maintaining >85% yield .

What methodologies elucidate structure-activity relationships (SAR)?

Advanced Research Question

- Analog Synthesis : Replace p-tolyl with electron-withdrawing groups (e.g., nitro) to assess effects on kinase inhibition .

- Pharmacophore Mapping : Overlay active/inactive analogs to identify critical hydrogen bond acceptors (e.g., thiazole N) .

- Free-Wilson Analysis : Quantify contributions of substituents (e.g., bromine vs. chlorine) to bioactivity .

How does the compound degrade under physiological conditions?

Advanced Research Question

- Oxidative Pathways : LC-MS/MS identifies sulfoxide/sulfone derivatives after exposure to H₂O₂ .

- pH Stability : Monitor degradation in buffers (pH 2–9) to identify labile bonds (e.g., thioether at pH >7) .

Mitigation : Formulate with antioxidants (e.g., ascorbic acid) to prolong half-life in vitro .

What analytical methods quantify purity and stability?

Advanced Research Question

- HPLC-DAD : Use C18 columns (gradient: 0.1% TFA in water/acetonitrile) to resolve degradation products .

- Stability-Indicating Assays : Forced degradation (heat, light) followed by NMR to confirm structural integrity .

- Elemental Analysis : Validate purity (>98%) by comparing experimental vs. theoretical C/H/N/S values .

How can in silico toxicity models guide preclinical development?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.